molecular formula C23H21N3O3S B2933638 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941972-25-4

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2933638
CAS No.: 941972-25-4
M. Wt: 419.5
InChI Key: AMHJFNXOMOGRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a benzimidazole-derived small molecule characterized by a benzoimidazole core linked to a phenylacetamide scaffold bearing an ethylsulfonyl substituent. The benzoimidazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-2-30(28,29)19-12-10-16(11-13-19)14-22(27)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)26-23/h3-13,15H,2,14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHJFNXOMOGRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, often referred to in literature as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C25H24N4O5S
  • Molecular Weight : 524.6 g/mol
  • IUPAC Name : N-[(1S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)ethyl]benzenesulfonamide

The compound's structure includes a benzimidazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cells.

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. The compound's efficacy against various bacterial strains has been evaluated:

  • Testing Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through various assays:

  • Cytokine Inhibition : It was found that treatment with the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Data Table: Summary of Biological Activities

Activity TypeAssay/ModelResultReference
AnticancerA549 Cell LineIC50 = 25 µM
AntimicrobialGram-negative bacteriaMIC = 12.5 - 50 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesCytokine reduction observed

Comparison with Similar Compounds

Table 1: Structural Comparison and Key Substituents

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzoimidazole-phenylacetamide Ethylsulfonyl (C₂H₅SO₂) Anticancer (predicted), Quorum sensing inhibition (hypothesized)
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o) Benzoimidazole-triazole-acetamide Trifluoromethyl (CF₃) 64.25% quorum sensing inhibition at 250 µM
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Alkylsulfonyl-benzimine Methylsulfonyl (CH₃SO₂) Anticancer (in silico)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) Benzoimidazole-thioacetamide Sulfamoyl (NH₂SO₂) Antimicrobial
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamide derivatives Benzoimidazole-cinnamide Varied aryl groups Tubulin polymerization inhibition (IC₅₀: 0.8–2.3 µM)

Key Observations :

  • Sulfonyl vs. Thioacetamide Linkers : The ethylsulfonyl group in the target compound may offer superior metabolic stability compared to thioacetamide derivatives (e.g., 5a), where the sulfur atom is prone to oxidation .
  • Alkylsulfonyl Chain Length : Compound 29 (methylsulfonyl) and the target compound (ethylsulfonyl) differ in alkyl chain length, which could modulate lipophilicity and target engagement. Ethylsulfonyl may balance hydrophobicity and solubility better than shorter chains .
  • Triazole vs. Sulfonyl Groups : Compound 6o, incorporating a trifluoromethyl-triazole moiety, exhibits potent quorum sensing inhibition (64.25% at 250 µM), suggesting that electron-withdrawing groups enhance activity against bacterial LasR receptors. The target compound’s ethylsulfonyl group, while less electronegative than CF₃, may still engage similar binding pockets .

Key Findings :

  • Quorum Sensing Inhibition : The target compound’s ethylsulfonyl group is less potent than nitro (25b) or trifluoromethyl (6o) substituents in quorum sensing inhibition, likely due to reduced electron-withdrawing effects critical for LasR receptor binding .
  • Anticancer Potential: While the target compound lacks direct tubulin inhibition data, structural parallels to cinnamide derivatives (IC₅₀: 0.8–2.3 µM) suggest possible activity. The ethylsulfonyl group may enhance solubility compared to bulkier aryl substituents in cinnamides .

Mechanistic Insights from Molecular Docking

  • LasR Receptor Binding : Compound 6p (analog of 6o) docks into the LasR active site (PDB: 2UV0) via hydrogen bonds with Trp60 and Tyr56, while its trifluoromethyl group stabilizes hydrophobic interactions. The target compound’s ethylsulfonyl group may mimic these interactions but with weaker electronegativity .
  • Tubulin Binding : Cinnamide derivatives bind at the colchicine site, where the benzoimidazole core interacts with β-tubulin’s Thr177. The target compound’s acetamide linker may offer conformational flexibility absent in rigid cinnamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.